6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANZYLZXULKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the construction of the pyrimidine ring bearing appropriate substituents, followed by selective amination and introduction of the cyclopropyl group. Key steps include:
- Selective halogenation or chlorination of pyrimidine precursors.
- Suzuki coupling reactions to introduce the 3-chlorophenyl substituent.
- Amination at the 4-position of the pyrimidine ring.
- Introduction of the cyclopropyl group at the 2-position, often via nucleophilic substitution or cross-coupling.
Suzuki Coupling to Introduce the 3-Chlorophenyl Group
A pivotal step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine and a 3-chlorophenyl boronic acid derivative. This reaction selectively couples at the 4-position chlorine of 2,4-dichloropyrimidine, sparing the 2-chloro substituent, thus allowing further functionalization at the 2-position later.
- Example: Coupling of 2,4-dichloropyrimidine with (3-chlorophenyl)boronic acid under palladium catalysis yields 2-chloro-4-(3-chlorophenyl)pyrimidine intermediate.
- The regioselectivity of the coupling is critical; the 4-chloro position is more reactive than the 2-chloro position in this context.
Amination at the 4-Position
Following Suzuki coupling, the nitro group on the phenyl ring (if introduced as a nitro precursor) is reduced to an amine, typically using stannous chloride dihydrate or catalytic hydrogenation. This step yields the 3-(2-chloropyrimidin-4-yl)aniline intermediate, which is crucial for further transformations.
Alternatively, direct amination of the pyrimidine ring at the 4-position can be performed by reaction of 2,4-dichloropyrimidine with ammonia or amines, yielding 4-aminopyrimidine derivatives. This approach can precede Suzuki coupling, depending on the synthetic route chosen.
Introduction of the Cyclopropyl Group at the 2-Position
The cyclopropyl substituent at the 2-position is introduced via nucleophilic substitution or cross-coupling reactions on the 2-chloro substituent of the pyrimidine ring.
Purification and Characterization
The crude product after the final synthetic step is typically purified by chromatographic techniques such as flash chromatography using gradients of ethyl acetate and hexane or other suitable solvents. The purified compound is characterized by NMR spectroscopy (including 2D NOESY for structural confirmation), mass spectrometry, and elemental analysis to confirm the structure and purity.
Detailed Synthetic Route Summary (Based on Literature)
| Step | Starting Material/Intermediate | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Suzuki coupling | (3-chlorophenyl)boronic acid, Pd catalyst | 2-chloro-4-(3-chlorophenyl)pyrimidine | Not specified |
| 2 | Nitro-substituted pyrimidine intermediate | Reduction | Stannous chloride dihydrate | 3-(2-chloropyrimidin-4-yl)aniline | ~40% |
| 3 | 2-chloro-4-(3-chlorophenyl)pyrimidine | Amination | Ammonia or amine in THF | 4-aminopyrimidine derivative | 46–75% (for related compounds) |
| 4 | 2-chloro-4-(3-chlorophenyl)pyrimidin-4-amine | Nucleophilic substitution | Cyclopropylamine or organometallic reagent | 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | Not explicitly reported |
Research Findings and Notes
- The Suzuki coupling shows high regioselectivity for the 4-chloro position on the pyrimidine ring, which is essential for the stepwise functionalization strategy.
- Reduction of nitro groups to amines is efficiently achieved with stannous chloride dihydrate, providing moderate yields of the aniline intermediates.
- Amination at the pyrimidine ring can be performed before or after Suzuki coupling, depending on the desired substitution pattern and synthetic convenience.
- The cyclopropyl substituent introduction requires careful control of reaction conditions to avoid side reactions or dehalogenation.
- Purification typically involves flash chromatography, and structural confirmation relies on advanced NMR techniques including 2D experiments.
Summary Table of Key Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Selectivity/Yield | Notes |
|---|---|---|---|
| Suzuki coupling | Pd catalyst, base, 3-chlorophenylboronic acid | Selective at 4-chloro position | Essential for regioselective substitution |
| Nitro group reduction | Stannous chloride dihydrate | Moderate (~40%) | Converts nitro to amine for further reaction |
| Amination at pyrimidine | Ammonia or amines in THF | 46–75% (varies) | Can precede or follow Suzuki coupling |
| Cyclopropyl group introduction | Cyclopropylamine or cyclopropylmetal reagent | Not explicitly reported | Requires careful control to avoid side reactions |
| Purification | Flash chromatography (ethyl acetate gradient) | High purity | Confirmed by NMR and MS |
Chemical Reactions Analysis
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine with structurally analogous pyrimidine derivatives, focusing on substituent effects, synthetic accessibility, and inferred properties.
Structural Analogues and Substituent Effects
A key determinant of pyrimidine derivatives' properties is the nature and position of substituents. Below is a comparative table of selected analogues:
Key Observations:
- Substituent Position: The meta-chloro group in the target compound (vs. para in ) may influence binding specificity due to altered steric and electronic profiles .
- Cyclopropyl vs.
- Functional Group Diversity: Methylthio () and dimethylamine () groups modify reactivity—methylthio can participate in disulfide bonds, while dimethylamine enhances water solubility.
Biological Activity
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to disease processes. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chlorophenyl group and a cyclopropyl moiety attached to a pyrimidine core. This unique arrangement contributes to its biological activity by influencing its interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on several key enzymatic pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX-1 and COX-2, which are critical in the inflammatory response. In vitro studies reported IC50 values comparable to established COX inhibitors like celecoxib, indicating significant anti-inflammatory potential .
- DNA Damage Response : It has been identified as a potent inhibitor of DNA repair kinases such as ATR and ATM. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by treatment .
- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, showing protective effects in animal models of epilepsy .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by modifications to its structure. Substituents on the pyrimidine ring and the phenyl group can significantly alter its potency and selectivity for different biological targets. For instance:
- The presence of electron-withdrawing groups (like chlorine) enhances COX inhibition.
- Variations in the cyclopropyl group can affect the compound's binding affinity to target enzymes.
Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of various pyrimidine derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent .
Anticancer Potential
In cancer research, the compound was tested for its ability to inhibit tumor growth in various cell lines. It demonstrated notable cytotoxicity against several cancer types, with IC50 values indicating effective growth inhibition. In particular, its role as a DNA repair inhibitor positions it as a candidate for combination therapies with existing chemotherapeutics .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other relevant compounds:
| Compound | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | COX-2 | 0.04 | Anti-inflammatory |
| Celecoxib | COX-2 | 0.04 | Anti-inflammatory |
| Olaparib | PARP | <0.1 | Anticancer |
| VRX0466617 | Chk1 | 0.12 | Anticancer |
Q & A
Q. How can heterogeneous catalysis improve scalability of this compound’s synthesis?
- Methodology : Test immobilized catalysts (e.g., Pd/C or Ni on silica) in flow reactors for continuous production. Monitor reaction kinetics via inline FTIR. Compare turnover numbers (TON) and leaching rates (ICP-MS) to optimize catalyst lifetime. Green chemistry metrics (E-factor, atom economy) guide solvent/reagent selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
